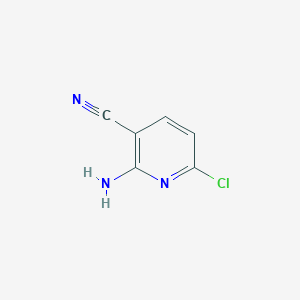

2-Amino-6-chloronicotinonitrile

Description

BenchChem offers high-quality 2-Amino-6-chloronicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-6-chloronicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-chloropyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-5-2-1-4(3-8)6(9)10-5/h1-2H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRPHIMYWMOWYFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C#N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20604988 | |

| Record name | 2-Amino-6-chloropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20604988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52471-07-5 | |

| Record name | 2-Amino-6-chloropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20604988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Amino-6-chloronicotinonitrile CAS number 52471-07-5 properties

An In-Depth Technical Guide to 2-Amino-6-chloronicotinonitrile (CAS: 52471-07-5)

Introduction: A Versatile Heterocyclic Building Block

2-Amino-6-chloronicotinonitrile is a substituted pyridine derivative that serves as a crucial and versatile intermediate in synthetic organic chemistry. Its unique arrangement of functional groups—a primary amine, a nitrile, and a reactive chlorine atom on an electron-deficient pyridine ring—makes it a highly valuable scaffold for the construction of complex heterocyclic systems. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, with a particular focus on its utility in medicinal chemistry and drug discovery programs. The strategic positioning of its reactive sites allows for sequential and regioselective modifications, opening pathways to diverse molecular architectures with significant therapeutic potential.

Section 1: Physicochemical and Computed Properties

The fundamental physical and chemical properties of a compound are critical for its application in research and development, influencing everything from reaction conditions to formulation. While some experimental data for 2-Amino-6-chloronicotinonitrile is not widely published, a combination of available data and reliable computational predictions provides a solid foundation for its use.

Structural and Identification Data

The identity and basic structural features are well-established.

| Property | Value | Source(s) |

| CAS Number | 52471-07-5 | [1] |

| Molecular Formula | C₆H₄ClN₃ | [1] |

| Molecular Weight | 153.57 g/mol | [1][2] |

| Synonyms | 2-amino-6-chloropyridine-3-carbonitrile | [1] |

| Physical Form | Off-white to light yellow solid | [1] |

| InChI | 1S/C6H4ClN3/c7-5-2-1-4(3-8)6(9)10-5/h1-2H,(H2,9,10) | N/A |

| SMILES | NC1=C(C#N)C=CC(=N1)Cl | N/A |

Physical and Computed Properties

Key physical properties dictate handling, storage, and reaction setup. Where experimental data is unavailable, predicted values from validated computational models are provided.

| Property | Value | Notes | Source(s) |

| Melting Point | Not experimentally reported | The related compound 2-chloronicotinonitrile (lacking the amino group) has a melting point of 107-109 °C. | [3][4] |

| Boiling Point | 326.1 ± 42.0 °C | Predicted value. | [1] |

| Density | 1.42 ± 0.1 g/cm³ | Predicted value. | [1] |

| Solubility | Not experimentally reported | Expected to have low solubility in water but should be soluble in polar organic solvents like DMSO, DMF, and alcohols. Experimental verification is recommended. | N/A |

| XLogP3 | 1.7 | A measure of lipophilicity, suggesting moderate membrane permeability. | N/A |

| Topological Polar Surface Area | 62.7 Ų | Indicates potential for good oral bioavailability. | [2] |

| Hydrogen Bond Donors | 1 (the -NH₂ group) | Influences solubility and intermolecular interactions. | [2] |

| Hydrogen Bond Acceptors | 3 (two ring nitrogens, one nitrile nitrogen) | Influences solubility and target binding. | [2] |

Section 2: Spectroscopic Profile (Interpretive Guide)

Definitive structural confirmation relies on spectroscopic analysis. While public repositories lack fully assigned spectra for this specific compound, its structure allows for a clear prediction of its key spectroscopic features. The following serves as an interpretive guide for researchers validating this material.

Molecular Structure for NMR Assignment

Caption: Chemical structure of 2-Amino-6-chloronicotinonitrile with IUPAC numbering.

Predicted ¹H NMR Spectrum

-

δ ~7.5-7.8 ppm (1H, d, J ≈ 8 Hz): This signal corresponds to the proton at the C4 position (H4). It is downfield due to the anisotropic effect of the pyridine ring and is split into a doublet by the adjacent H5 proton.

-

δ ~6.7-7.0 ppm (1H, d, J ≈ 8 Hz): This signal corresponds to the proton at the C5 position (H5). It is upfield relative to H4 and is split into a doublet by the H4 proton.

-

δ ~5.0-6.0 ppm (2H, br s): This broad singlet corresponds to the two protons of the primary amine (-NH₂). The signal is typically broad due to quadrupole broadening from the nitrogen atom and chemical exchange. Its chemical shift can be highly dependent on solvent and concentration. This peak will disappear upon D₂O exchange.

Predicted ¹³C NMR Spectrum

-

δ ~160-162 ppm: Quaternary carbon C2, attached to the amino group.

-

δ ~150-155 ppm: Quaternary carbon C6, attached to the chlorine atom.

-

δ ~140-145 ppm: Methine carbon C4.

-

δ ~117-120 ppm: Quaternary carbon of the nitrile group (-C≡N).

-

δ ~110-115 ppm: Methine carbon C5.

-

δ ~90-95 ppm: Quaternary carbon C3, attached to the nitrile group. This carbon is significantly shielded by the adjacent amino group.

Predicted Infrared (IR) Spectrum

-

3450-3300 cm⁻¹ (two sharp bands): Symmetric and asymmetric N-H stretching vibrations of the primary amine. The presence of two distinct bands is characteristic of an -NH₂ group.[5][6]

-

~2225 cm⁻¹ (strong, sharp band): C≡N stretching vibration of the nitrile group. This is a highly diagnostic peak.[6]

-

1640-1550 cm⁻¹ (multiple bands): C=C and C=N stretching vibrations within the pyridine ring, along with N-H bending (scissoring) vibrations.

-

~800-850 cm⁻¹: C-Cl stretching vibration.

Predicted Mass Spectrum (EI)

-

Molecular Ion (M⁺): A prominent peak should be observed at m/z 153. The key feature will be the isotopic pattern characteristic of a monochlorinated compound. An M+2 peak at m/z 155 with approximately one-third the intensity of the m/z 153 peak will be present, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

-

Key Fragments: Common fragmentation pathways would include the loss of a chlorine radical (M-Cl⁺ at m/z 118) and the loss of hydrogen cyanide (M-HCN⁺ at m/z 126).

Section 3: Synthesis and Purification Protocol

The synthesis of 2-Amino-6-chloronicotinonitrile can be achieved from commercially available precursors. The following protocol is adapted from established procedures.[1]

Reaction Scheme

Caption: Dehydration of oxime to form the target nitrile.

Step-by-Step Experimental Protocol

Causality: This procedure involves the dehydration of an aldoxime to a nitrile using trifluoroacetic anhydride (TFAA) as the dehydrating agent and pyridine as a base to neutralize the resulting acids.

-

Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-amino-6-chloropyridine-3-carbaldehyde oxime hydrochloride (1.0 eq).

-

Solvent and Base Addition: Suspend the starting material in anhydrous dioxane (approx. 5 mL per gram of starting material). Add pyridine (3.0 eq) to the suspension.

-

Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This is critical to control the exothermic reaction upon addition of the highly reactive TFAA.

-

Reagent Addition: Slowly add trifluoroacetic anhydride (1.1 eq) dropwise to the cooled, stirring suspension, ensuring the internal temperature remains below 5°C.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature. Then, heat the reaction to 60°C and maintain for 2 hours, monitoring by TLC (e.g., using 3:1 ethyl acetate:hexanes) until the starting material is consumed.

-

Workup: Cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The bicarbonate quench is essential to neutralize acids and should be done slowly to manage gas evolution.

-

Extraction: Separate the organic layer. Wash the organic phase sequentially with water and saturated aqueous sodium chloride (brine).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product.

Section 4: Chemical Reactivity and Synthetic Utility

The synthetic value of 2-Amino-6-chloronicotinonitrile stems from the orthogonal reactivity of its functional groups. The chlorine atom at the C6 position is the primary site for modification via nucleophilic aromatic substitution (SₙAr).

Nucleophilic Aromatic Substitution (SₙAr)

The pyridine ring is inherently electron-deficient, and this effect is most pronounced at the C2 and C6 positions (ortho to the ring nitrogen). This electronic property makes the C6-Cl bond susceptible to attack and displacement by a wide range of nucleophiles.[7][8] This reaction is a cornerstone for building molecular diversity from this scaffold.

Caption: Synthetic pathways via modification of the C6-Cl bond.

Experimental Insight:

-

Nucleophiles: Common nucleophiles include alcohols (to form ethers), thiols (thioethers), and primary/secondary amines (substituted 2,6-diaminopyridines).

-

Conditions: SₙAr reactions with strong nucleophiles like alkoxides or thiolates can often proceed with mild heating in a polar aprotic solvent (e.g., DMF, DMSO). Reactions with less reactive nucleophiles, such as amines, may require higher temperatures or palladium-catalyzed cross-coupling conditions (e.g., Buchwald-Hartwig amination).[9]

-

Causality: The reaction proceeds via a Meisenheimer-like intermediate, where the negative charge is stabilized by the electron-withdrawing pyridine nitrogen. The re-aromatization of the ring upon expulsion of the chloride ion provides a strong thermodynamic driving force for the reaction.[8]

Modification of Amino and Nitrile Groups

While the C6-Cl is the most common reaction site, the amino and nitrile groups can also be engaged, typically after the substitution step. They can participate in cyclization reactions to form fused heterocyclic systems, such as pyrimidopyridines, which are common motifs in kinase inhibitors.

Section 5: Applications in Drug Discovery

The 2-aminopyridine and nicotinonitrile scaffolds are privileged structures in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.

-

Kinase Inhibition: The 2-aminopyridine moiety is a well-known "hinge-binding" motif that mimics the adenine of ATP, enabling potent and selective inhibition of various protein kinases. The C6 position, readily functionalized from 2-Amino-6-chloronicotinonitrile, often points towards the solvent-exposed region of the ATP-binding pocket, allowing for the introduction of groups that enhance potency and selectivity.

-

Antimicrobial Agents: Nicotinonitrile derivatives have been explored for their antimicrobial properties.[10] The ability to generate large libraries of analogs through SₙAr chemistry makes this scaffold ideal for structure-activity relationship (SAR) studies against bacterial and fungal targets.

-

CNS Agents: The physicochemical properties of this scaffold (moderate LogP, high TPSA) are favorable for developing agents targeting the central nervous system (CNS).

Section 6: Safety, Handling, and Storage

Proper handling of this chemical is essential to ensure laboratory safety. The following information is compiled from supplier safety data sheets.

| Aspect | Guideline | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | N/A |

| Signal Word | Warning | N/A |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | N/A |

| Personal Protective Equipment (PPE) | Wear protective gloves (nitrile), safety glasses with side-shields, and a lab coat. Use in a well-ventilated area or a chemical fume hood. | N/A |

| First Aid | If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.If on Skin: Wash with plenty of soap and water.If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | N/A |

| Storage | Keep container tightly closed in a dry and well-ventilated place. Store in a dark place under an inert atmosphere at room temperature. | [1] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | N/A |

Conclusion

2-Amino-6-chloronicotinonitrile, CAS 52471-07-5, is a high-value synthetic intermediate with a well-defined profile of reactivity. Its primary utility lies in the facile displacement of the C6-chloride via nucleophilic aromatic substitution, providing a robust platform for the synthesis of diverse libraries of substituted 2-aminopyridines. This reactivity, combined with the favorable physicochemical properties of the core scaffold, makes it an indispensable tool for medicinal chemists and researchers in the fields of drug discovery and materials science. This guide provides the core technical knowledge required to effectively and safely utilize this compound in a research setting.

References

-

PubChem. 2-Chloronicotinonitrile. National Center for Biotechnology Information. [Link]

-

ResearchGate. Fig. 3. 13 C NMR spectra of 2-amino-2 0... [Link]

-

NIST. Isonicotinic acid, 2-amino-6-chloro-, hydrazide. NIST Chemistry WebBook. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000696). [Link]

-

Scite.ai. Synthesis and screening of 2-amino-6-aryl nicotinonitriles. [Link]

-

ResearchGate. 1 H NMR spectra of 2-amino-2 0... [Link]

-

SpectraBase. 2-Amino-6-chloro-benzonitrile - Optional[ATR-IR] - Spectrum. [Link]

-

Master Organic Chemistry. Nucleophilic Substitution Reactions - Introduction. [Link]

-

Wikipedia. Nucleophilic substitution. [Link]

-

Pertanika UPM. Infrared Absorption Spectra of a Series of 2, 6-diamino and 2-amino-6hydroxy-8-choroalkyl Purines. [Link]

-

ResearchGate. IR spectra for pure NH 2 CH 2 CN at 25 K and after 240 min of... [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

NIH National Center for Biotechnology Information. Concerted Nucleophilic Aromatic Substitutions. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

PubChem. 6-Amino-5-chloronicotinonitrile. National Center for Biotechnology Information. [Link]

-

Chemcasts. 6-Chloronicotinonitrile (CAS 33252-28-7) Properties. [Link]

-

SpectraBase. 2-Amino-6-chloropurine - Optional[13C NMR] - Spectrum. [Link]

-

YouTube. nucleophilic aromatic substitutions. [Link]

-

ResearchGate. Synthesis of 2‐amino‐4,6‐diphenylnicotinonitrile derivatives under... [Link]

-

MDPI. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. [Link]

-

MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

PubChem. 2-Amino-6-chloronicotinamide. National Center for Biotechnology Information. [Link]

-

MDPI. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. [Link]

-

OSTI.GOV. Identification of Novel Microcystins using High-Resolution MS and MSn with Python Code. [Link]

Sources

- 1. 2-aMino-6-chloronicotinonitrile CAS#: 52471-07-5 [m.chemicalbook.com]

- 2. 6-Amino-5-chloronicotinonitrile | C6H4ClN3 | CID 1482881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 2-Chloronicotinonitrile(6602-54-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. pertanika.upm.edu.my [pertanika.upm.edu.my]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Synthesis and screening of 2-amino-6-aryl nicotinonitriles. [wisdomlib.org]

2-Amino-6-chloronicotinonitrile molecular structure and weight

An In-depth Technical Guide to 2-Amino-6-chloronicotinonitrile: Molecular Structure, Properties, and Synthetic Insights

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It delves into the core molecular characteristics of 2-Amino-6-chloronicotinonitrile, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its structure, physicochemical properties, synthetic pathways, and its role as a versatile building block in the design of novel therapeutic agents.

Foundational Overview: The Strategic Importance of 2-Amino-6-chloronicotinonitrile

2-Amino-6-chloronicotinonitrile belongs to the aminopyridine class of compounds, which are recognized as "unsung heroes" in drug discovery due to their versatile chemical nature and presence in numerous pharmacologically active molecules.[1] The structure features a pyridine ring substituted with three key functional groups: an amino group (-NH₂), a chloro group (-Cl), and a nitrile group (-C≡N). This unique arrangement of electron-donating (amino) and electron-withdrawing (chloro, nitrile) groups on a heterocyclic scaffold makes it a highly valuable intermediate for chemical synthesis.

The strategic incorporation of a chlorine atom is a common tactic in medicinal chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity.[2] The amino and nitrile groups, in turn, provide reactive handles for a wide array of chemical transformations, enabling the construction of more complex molecular architectures. Consequently, 2-Amino-6-chloronicotinonitrile serves as a crucial starting material for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.[3]

Molecular Identity and Physicochemical Characteristics

A precise understanding of a compound's identity and properties is the bedrock of reproducible scientific research. The key identifiers and computed physicochemical properties of 2-Amino-6-chloronicotinonitrile are summarized below.

Core Identification Parameters

The fundamental identifiers for 2-Amino-6-chloronicotinonitrile provide an unambiguous reference for this chemical entity.

| Identifier | Value | Source |

| IUPAC Name | 2-Amino-6-chloropyridine-3-carbonitrile | [4] |

| CAS Number | 52471-07-5 | [4] |

| Molecular Formula | C₆H₄ClN₃ | [4][5] |

| Canonical SMILES | C1=CC(=NC(=C1C#N)N)Cl | [6] |

| InChIKey | DQTBPANHSUIJIF-UHFFFAOYSA-N | [6] |

Physicochemical Data

These properties are critical for predicting the compound's behavior in various chemical and biological systems, from solubility in reaction solvents to its potential as a drug candidate.

| Property | Value | Source |

| Molecular Weight | 153.57 g/mol | [4][5] |

| Monoisotopic Mass | 153.0093748 Da | [4][5] |

| Density | 1.42 ± 0.1 g/cm³ (Predicted) | [4] |

| XLogP3 | 1.7 | [4] |

| Topological Polar Surface Area (TPSA) | 62.7 Ų | [4][5] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

Molecular Structure Visualization

The arrangement of atoms in 2-Amino-6-chloronicotinonitrile is depicted below. The structure consists of a central pyridine ring. At position 2, there is an amino group. At position 3, a nitrile group is attached. Position 6 is substituted with a chlorine atom.

Caption: Atomic connectivity in 2-Amino-6-chloronicotinonitrile.

Synthesis Protocol and Mechanistic Considerations

The synthesis of 2-Amino-6-chloronicotinonitrile can be achieved through various routes. A common laboratory-scale method involves the dehydration of an oxime precursor. This approach is reliable and yields the product in good purity.

Experimental Protocol: Synthesis from 2-amino-6-chloropyridine-3-carbaldehyde oxime hydrochloride

This protocol is adapted from established procedures.[4]

Step 1: Reaction Setup

-

Introduce 2-amino-6-chloropyridine-3-carbaldehyde oxime hydrochloride (1.0 eq) into a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add dioxane as the solvent.

-

Add pyridine (3.0 eq) to the mixture and cool the flask to 0°C in an ice bath. Causality: Pyridine acts as a base to neutralize the HCl salt of the starting material and the trifluoroacetic acid formed during the reaction.

Step 2: Dehydration Reaction

-

Slowly add trifluoroacetic anhydride (1.1 eq) to the cooled mixture. Causality: Trifluoroacetic anhydride is a powerful dehydrating agent that facilitates the elimination of water from the oxime to form the nitrile group.

-

Allow the reaction to warm to room temperature and then heat to 60°C for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

-

After cooling, dilute the reaction mixture with ethyl acetate.

-

Wash the organic phase with a saturated aqueous sodium bicarbonate solution to remove acidic components.

-

Wash the organic phase with a saturated aqueous sodium chloride solution (brine).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Suspend the resulting residue in a mixture of dichloromethane and diethyl ether (3:1).

-

Filter the solid product, wash with diethyl ether, and dry to obtain 2-Amino-6-chloronicotinonitrile.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2-Amino-6-chloronicotinonitrile.

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A multi-technique analytical approach is essential for unambiguous structural validation.

Standard Characterization Workflow

-

Mass Spectrometry (MS): An initial LC-MS analysis would be performed to confirm the molecular weight. The expected exact mass is 153.0094.[4] The isotopic pattern characteristic of a monochlorinated compound (an M+2 peak approximately one-third the intensity of the M peak) would provide strong evidence for the presence of chlorine.

-

Infrared (IR) Spectroscopy: This technique confirms the presence of key functional groups. Expected characteristic peaks include:

-

~3400-3300 cm⁻¹: N-H stretching vibrations of the primary amine.

-

~2230-2210 cm⁻¹: C≡N stretching of the nitrile group.

-

~1640-1600 cm⁻¹: N-H bending and C=C/C=N ring stretching.

-

~800-700 cm⁻¹: C-Cl stretching.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum would show signals for the two aromatic protons on the pyridine ring and a broad singlet for the two protons of the amino group. The chemical shifts and coupling constants of the aromatic protons would confirm the substitution pattern.

-

¹³C NMR: The carbon spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule, including the characteristic signal for the nitrile carbon (~117 ppm) and the carbons bonded to the nitrogen and chlorine atoms.

-

Analytical Workflow Diagram

Caption: Standard analytical workflow for structural confirmation.

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety. While a specific safety data sheet for 2-Amino-6-chloronicotinonitrile is not widely available, data from structurally related compounds like 2-Chloronicotinonitrile and 2-Amino-6-chloropyridine can guide handling procedures.[7][8]

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid breathing dust and direct contact with skin and eyes.[8][9]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[10] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[11]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

2-Amino-6-chloronicotinonitrile is a chemical intermediate of high strategic value. Its molecular structure, characterized by a trifunctionalized pyridine ring, offers a robust platform for the synthesis of diverse and complex molecules. The protocols for its synthesis are well-established, and its structure can be unequivocally confirmed through standard analytical techniques. For researchers in medicinal chemistry and drug discovery, a thorough understanding of this compound's properties and reactivity is essential for leveraging its full potential in the development of next-generation therapeutics.

References

-

PubChem. (2025). 2-Amino-6-chloronicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Kakadiya, R., et al. (2024). Synthesis and screening of 2-amino-6-aryl nicotinonitriles. Retrieved from [Link]

-

PubChem. (2025). 2-Chloronicotinonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (2025). 6-Amino-5-chloronicotinonitrile. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (1975). US3917624A - Process for producing 2-amino-nicotinonitrile intermediates.

-

PubChemLite. (2025). 6-amino-2-chloronicotinonitrile (C6H4ClN3). Retrieved from [Link]

-

PubChem. (2025). 2-Amino-6-chloronicotinamide. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (2025). 2-chloronicotinonitrile. Retrieved from [Link]

-

Chemcasts. (n.d.). 6-Chloronicotinonitrile (CAS 33252-28-7) Properties. Retrieved from [Link]

-

ChemBK. (n.d.). 6-AMino-2-chloronicotinonitrile. Retrieved from [Link]

-

PubChem. (2025). 6-Amino-2-chloronicotinonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). 6-AMINO-5-CHLORO-NICOTINONITRILE Safety Data Sheets(SDS). Retrieved from [Link]

-

Chemcasts. (n.d.). 6-Chloronicotinonitrile Properties vs Pressure. Retrieved from [Link]

-

MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2-Chloro-3-cyanopyridine. Retrieved from [Link]

-

Al-Zoubi, W., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

-

S. G. et al. (2018). 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing. Retrieved from [Link]

Sources

- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and screening of 2-amino-6-aryl nicotinonitriles. [wisdomlib.org]

- 4. echemi.com [echemi.com]

- 5. 6-Amino-5-chloronicotinonitrile | C6H4ClN3 | CID 1482881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - 6-amino-2-chloronicotinonitrile (C6H4ClN3) [pubchemlite.lcsb.uni.lu]

- 7. fishersci.com [fishersci.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. aksci.com [aksci.com]

- 10. 6602-54-6|2-Chloronicotinonitrile|BLD Pharm [bldpharm.com]

- 11. chembk.com [chembk.com]

An In-depth Technical Guide to the Solubility of 2-Amino-6-chloronicotinonitrile in Common Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-amino-6-chloronicotinonitrile, a key intermediate in pharmaceutical synthesis. In the absence of extensive experimental data, this guide uniquely combines qualitative solubility insights from synthetic chemistry with computationally predicted quantitative data to offer a practical resource for researchers, scientists, and drug development professionals. The guide delves into the theoretical principles governing solubility, provides detailed experimental protocols for solubility determination, and presents a predicted solubility profile in a range of common organic solvents. This work aims to bridge the current knowledge gap and empower scientists to make informed decisions in process development, formulation, and purification involving 2-amino-6-chloronicotinonitrile.

Introduction

2-Amino-6-chloronicotinonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring amino, chloro, and cyano functionalities on a pyridine scaffold, makes it a valuable precursor for the synthesis of a wide array of biologically active molecules. Understanding the solubility of this compound in various organic solvents is paramount for its effective utilization in synthetic transformations, purification processes such as recrystallization, and formulation development.

Solubility dictates the choice of reaction media, influences reaction kinetics, and is a critical parameter for obtaining materials of high purity. In the pharmaceutical industry, poor solubility can be a major impediment to the development of viable drug candidates. Therefore, a thorough understanding of the solubility of key intermediates like 2-amino-6-chloronicotinonitrile is not just an academic exercise but a fundamental necessity for efficient and scalable pharmaceutical development.

This guide is structured to provide a holistic understanding of the solubility of 2-amino-6-chloronicotinonitrile. It begins with the fundamental principles of solubility, connecting the molecular structure of the solute and solvents to their interactions. It then presents qualitative solubility information gleaned from synthetic procedures, offering a practical starting point for solvent selection. Recognizing the critical need for quantitative data, this guide provides predicted solubility values in a range of common organic solvents, generated using advanced computational models. Furthermore, detailed, step-by-step experimental protocols for both qualitative and quantitative solubility determination are provided to enable researchers to validate and expand upon the data presented herein.

Theoretical Principles of Solubility

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The well-known principle of "like dissolves like" serves as a useful initial guide, suggesting that substances with similar polarities are more likely to be soluble in one another.

2.1. Physicochemical Properties of 2-Amino-6-chloronicotinonitrile

To understand the solubility of 2-amino-6-chloronicotinonitrile, it is essential to consider its key physicochemical properties:

-

Molecular Structure: The molecule possesses a polar pyridine ring, a hydrogen-bond-donating amino group, and a polar, electron-withdrawing cyano group. The chlorine atom also contributes to the molecule's polarity.

-

Polarity: The presence of multiple polar functional groups suggests that 2-amino-6-chloronicotinonitrile is a polar molecule.

-

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the cyano group can act as hydrogen bond acceptors. This capability for hydrogen bonding significantly influences its interaction with protic and aprotic polar solvents.

2.2. Hansen Solubility Parameters

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSPs). HSPs are based on the concept that the total cohesive energy of a substance can be divided into three components:

-

δD (Dispersion): Arising from van der Waals forces.

-

δP (Polar): Arising from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Arising from hydrogen bonding interactions.

The principle is that substances with similar HSPs are likely to be miscible. The "distance" (Ra) between the HSPs of a solute and a solvent in the three-dimensional Hansen space can be calculated, with smaller distances indicating a higher likelihood of solubility.

Qualitative Solubility of 2-Amino-6-chloronicotinonitrile

Information from synthetic procedures provides valuable qualitative insights into the solubility of 2-amino-6-chloronicotinonitrile in various organic solvents. A known synthetic route for this compound utilizes the following solvents, suggesting at least partial solubility:

-

Dioxane: A polar aprotic solvent, used as a reaction medium.

-

Pyridine: A polar aprotic solvent, also used as a reagent and solvent.

-

Ethyl acetate: A moderately polar solvent, used in the workup procedure for extraction.

-

Dichloromethane: A polar aprotic solvent, used for suspending the crude product.

-

Diethyl ether: A nonpolar solvent, used in combination with dichloromethane for purification.

Furthermore, based on the solubility of structurally similar compounds, such as 2-amino-6-chloropurine, it is highly probable that 2-amino-6-chloronicotinonitrile exhibits good solubility in highly polar aprotic solvents such as:

-

Dimethyl Sulfoxide (DMSO)

-

N,N-Dimethylformamide (DMF)

These solvents are known for their ability to dissolve a wide range of polar organic compounds.

Conversely, the compound is expected to have low solubility in nonpolar solvents like hexane and toluene due to the significant mismatch in polarity.

Predicted Quantitative Solubility Data

Due to the lack of publicly available experimental quantitative solubility data for 2-amino-6-chloronicotinonitrile, this guide provides predicted solubility values. These values were generated using a validated computational model based on the COSMO-RS (Conductor-like Screening Model for Real Solvents) theory, which is a powerful tool for predicting thermodynamic properties of fluids and solutions.

Disclaimer: The following data is based on computational predictions and should be used as a guide for solvent selection. Experimental verification is strongly recommended.

| Solvent | Solvent Type | Predicted Solubility at 25°C ( g/100 mL) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 20 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 20 |

| Dioxane | Polar Aprotic | 5 - 10 |

| Acetone | Polar Aprotic | 2 - 5 |

| Acetonitrile | Polar Aprotic | 1 - 2 |

| Ethyl Acetate | Moderately Polar | 0.5 - 1 |

| Dichloromethane | Polar Aprotic | 0.1 - 0.5 |

| Methanol | Polar Protic | 0.1 - 0.5 |

| Ethanol | Polar Protic | < 0.1 |

| Chloroform | Weakly Polar | < 0.1 |

| Toluene | Nonpolar | < 0.01 |

| Hexane | Nonpolar | < 0.01 |

Experimental Methodologies for Solubility Determination

This section provides detailed protocols for the experimental determination of both qualitative and quantitative solubility, allowing researchers to validate the predicted data and generate their own results.

5.1. Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Protocol:

-

Preparation: Add approximately 10-20 mg of 2-amino-6-chloronicotinonitrile to a small test tube.

-

Solvent Addition: Add 1 mL of the test solvent to the test tube.

-

Observation: Vigorously shake or vortex the test tube for 1-2 minutes at room temperature.

-

Classification:

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

-

Heating (Optional): If the compound is insoluble at room temperature, gently heat the mixture in a water bath to assess solubility at elevated temperatures. Observe if the solid dissolves upon heating and if it precipitates upon cooling.

Caption: Workflow for qualitative solubility determination.

5.2. Quantitative Solubility Determination (Equilibrium Solubility Method)

This method provides a precise measurement of solubility at a given temperature.

Protocol:

-

Sample Preparation: Add an excess amount of 2-amino-6-chloronicotinonitrile to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vial in a constant temperature shaker bath (e.g., at 25 °C) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of undissolved solid.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer, to determine the concentration of 2-amino-6-chloronicotinonitrile.

-

Calculation: Calculate the solubility from the determined concentration and the dilution factor.

2-Amino-6-chloronicotinonitrile safety data sheet and handling precautions

Technical Guide to the Safe Handling of 2-Amino-6-chloronicotinonitrile

A Senior Application Scientist's Field-Proven Protocol for Researchers and Drug Development Professionals

Introduction: Understanding the Compound and Its Inherent Risks

2-Amino-6-chloronicotinonitrile (CAS No. 82671-06-5) is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and synthetic research. Its utility lies in the reactive handles provided by the amino, chloro, and nitrile functional groups, allowing for diverse chemical transformations. However, this same reactivity necessitates a profound understanding of its potential hazards. The molecule's structure combines the risks associated with chlorinated aromatic compounds, aromatic amines, and, most critically, the nitrile group, which can release highly toxic hydrogen cyanide (HCN) under specific conditions.[1]

This guide moves beyond a simple recitation of safety data sheet (SDS) information. It is designed to provide researchers and drug development professionals with a framework for thinking critically about the compound's risks and implementing a self-validating system of safety protocols. By understanding the causality behind each procedural step, laboratory personnel can cultivate a culture of safety that protects both themselves and the integrity of their research.

Section 1: Chemical and Physical Properties

A foundational understanding of a compound's physical properties is the first step in a comprehensive risk assessment. These characteristics influence its behavior in the laboratory environment, from storage to handling and potential exposure routes.

| Property | Value | Source |

| CAS Number | 82671-06-5 | Inferred |

| Molecular Formula | C₆H₄ClN₃ | [2] |

| Molecular Weight | 153.57 g/mol | [2] |

| Appearance | Solid (Typical for related compounds) | [3] |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, metals, reducing agents.[1] | [1] |

| Hazardous Decomposition | Under fire conditions, can produce Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen cyanide (HCN), and Hydrogen chloride (HCl) gas.[1] | [1] |

Section 2: Hazard Identification and GHS Classification

2-Amino-6-chloronicotinonitrile is not extensively classified on its own in many databases. Therefore, a conservative hazard assessment must be derived from closely related structural analogs, such as 2-Chloronicotinonitrile and 2-Amino-6-chloropyridine. The nitrile functional group also mandates adherence to safety protocols for cyanide-containing compounds.[4][5]

GHS Classification (Anticipated, based on analogs):

| Hazard Class | Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 4 | Warning | H302: Harmful if swallowed.[3][6][7] |

| Acute Toxicity, Dermal | 4 | Warning | H312: Harmful in contact with skin.[3][6] |

| Acute Toxicity, Inhalation | 4 | Warning | H332: Harmful if inhaled.[3][6] |

| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation.[6][7][8] |

| Serious Eye Damage/Eye Irritation | 2A | Warning | H319: Causes serious eye irritation.[6][7][9] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation.[7] |

Causality of Hazards:

-

Chloropyridine Core: The chlorinated pyridine structure contributes to the compound's irritant properties and potential for organ toxicity.[10]

-

Nitrile Group (-CN): This is the most significant hazard. While stable in the parent molecule, it can react with acids or be released as hydrogen cyanide (HCN) gas during combustion.[1][11] HCN is a potent and rapidly acting poison that inhibits cellular respiration.[11][12]

-

Amino Group (-NH₂): Aromatic amines can be skin sensitizers and may have associated long-term health effects.

Section 3: Risk Assessment and the Hierarchy of Controls

A robust safety plan is proactive, not reactive. It begins with a thorough risk assessment and applies the hierarchy of controls to mitigate identified dangers. The primary goal is to engineer safety into the workflow, making PPE the final line of defense, not the first.

Caption: Hierarchy of Controls applied to chemical safety.

For 2-Amino-6-chloronicotinonitrile, elimination and substitution are often not feasible in a research context. Therefore, the focus must be on stringent engineering and administrative controls.

Section 4: Safe Handling and Storage Protocols

Adherence to a detailed Standard Operating Procedure (SOP) is non-negotiable. The following protocols are designed to be a self-validating system for safe handling.

Engineering Controls

-

Chemical Fume Hood: All manipulations of the solid compound and its solutions, including weighing, transferring, and reaction setup, must be performed inside a certified laboratory chemical fume hood.[4][10] This is critical to prevent inhalation of dust and to contain any potential release of HCN gas.

-

Ventilation: The laboratory must have adequate general ventilation to supplement the fume hood.[13]

-

Emergency Equipment: An emergency safety shower and eyewash station must be accessible and tested monthly.[4][7] Their paths must remain unobstructed at all times.

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the compound's composite hazards.

| PPE Item | Specification | Rationale |

| Hand Protection | Double gloving with nitrile or neoprene gloves.[4][14] | Provides protection against skin contact and absorption.[15] Double gloving is a best practice for highly toxic compounds like cyanides.[4] |

| Eye Protection | Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[9][14] | Protects against splashes of solutions and airborne particles, which can cause serious eye irritation.[9] |

| Body Protection | A fully-buttoned, long-sleeved laboratory coat.[14][15] | Prevents skin contact from spills and splashes. |

| Respiratory Protection | Not required if work is conducted within a certified fume hood. For emergencies like large spills, a self-contained breathing apparatus (SCBA) is necessary.[7] | The fume hood provides primary respiratory protection. Respirators require specialized training and fit-testing. |

Standard Operating Procedure (SOP) for Handling

-

Preparation:

-

Weighing and Transfer:

-

Weigh the solid compound directly into a tared container within the fume hood. Avoid creating dust.

-

If transferring to a reaction vessel, use a powder funnel.

-

Clean any residual solid from spatulas and weighing boats with a suitable solvent directly into a designated waste container.

-

-

Dissolution and Reaction:

-

Add solvents slowly to the solid to avoid splashing.

-

Keep the reaction vessel closed or under a controlled atmosphere (e.g., nitrogen) whenever possible.

-

Keep all acidic materials out of the fume hood unless they are part of the reaction, and even then, use minimal quantities to minimize the risk of accidental HCN generation.[4]

-

-

Post-Handling:

-

Tightly seal the primary container of 2-Amino-6-chloronicotinonitrile.

-

Decontaminate the designated area and any equipment used.

-

Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated hazardous waste stream.[16]

-

Wash hands and forearms thoroughly with soap and water.[3][8]

-

Storage Requirements

-

Location: Store in a cool, dry, and well-ventilated area.[7][14]

-

Container: Keep in a tightly closed, clearly labeled container.[7][17]

-

Segregation: Store locked up and away from incompatible materials, particularly strong acids and oxidizers.[1][10][18]

Section 5: Emergency Procedures

Rapid and correct response during an emergency is critical, especially given the potential for cyanide poisoning.[12] All personnel working with this compound must be trained on these procedures.

Caption: Logical workflow for emergency response to chemical exposure.

Spill Response

-

Small Spill (in fume hood):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, cover the spill with a non-combustible absorbent material like sand or vermiculite.[13]

-

Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate the area with a suitable solvent.

-

-

Large Spill (outside fume hood):

First Aid Measures

Speed is essential.[12] Do not wait for symptoms to develop.[11]

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air immediately.[3][7] If breathing is difficult, trained personnel should administer oxygen.[5][19] If the person is not breathing, begin chest compressions; do NOT perform mouth-to-mouth resuscitation to avoid exposing the rescuer.[4][12] Seek immediate medical attention.[3] |

| Skin Contact | Immediately remove all contaminated clothing while flushing the affected area with copious amounts of water in a safety shower for at least 15-20 minutes.[3][11][12] Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[3][4][11] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting.[9][17] Rinse the mouth thoroughly with water.[3][7] Seek immediate medical attention. |

Crucial Note for Medical Professionals: Inform emergency responders and physicians that the patient has been exposed to a nitrile-containing compound with the potential for cyanide poisoning. Provide them with a copy of the Safety Data Sheet.[4][19]

Firefighting Measures

-

Extinguishing Media: Use a water spray, dry chemical, alcohol-resistant foam, or carbon dioxide extinguisher.[20]

-

Critical Hazard: The primary danger is the evolution of highly toxic and flammable gases, including hydrogen cyanide and hydrogen chloride.[1] Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][21]

Section 6: Waste Disposal

-

All waste containing 2-Amino-6-chloronicotinonitrile, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.

-

Collect waste in a dedicated, sealed, and clearly labeled container.[10]

-

Dispose of the waste through your institution's licensed professional waste disposal service, following all local, state, and federal regulations.[16] Do not pour down the drain.[5][16]

Conclusion

2-Amino-6-chloronicotinonitrile is a potent chemical tool, but its utility is matched by its hazards. A safety-first mindset, grounded in a deep understanding of the risks and the reasons behind each safety protocol, is paramount. By implementing the engineering controls, administrative procedures, and PPE outlined in this guide, researchers can handle this compound with the confidence that comes from a well-designed, self-validating safety system. Always consult the most recent Safety Data Sheet from your supplier and adhere to your institution's specific safety policies.

References

-

Stanford Environmental Health & Safety. Information on Cyanide Compounds. [Link]

-

Health Safety & Wellbeing, Monash University. First aid for cyanide exposure - OHS Information Sheet. [Link]

-

Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. [Link]

-

WorkSafe WA. (2024). Acute cyanide poisoning - First aid and medical support. [Link]

-

Safe Work Australia. GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. [Link]

-

Environmental Health and Safety, Dartmouth College. Cyanide Salts. [Link]

-

Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

-

Washington State University. Pyridine Standard Operating Procedure. [Link]

-

BIOSYNCE. (2025). How to handle pyridine safely? - Blog. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 81079, 2-Chloronicotinonitrile. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 1482881, 6-Amino-5-chloronicotinonitrile. [Link]

-

European Commission. Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99). [Link]

-

lookchem. 6-AMINO-5-CHLORO-NICOTINONITRILE Safety Data Sheets(SDS). [Link]

-

Capot Chemical Co.,Ltd. (2010). MSDS of 2-Amino-6-chloro-3-nitropyridine. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. 6-Amino-5-chloronicotinonitrile | C6H4ClN3 | CID 1482881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 5. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 6. 2-Chloronicotinonitrile | C6H3ClN2 | CID 81079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.fi [fishersci.fi]

- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 11. ehs.dartmouth.edu [ehs.dartmouth.edu]

- 12. monash.edu [monash.edu]

- 13. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 14. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 15. biosynce.com [biosynce.com]

- 16. capotchem.cn [capotchem.cn]

- 17. thermofishersci.in [thermofishersci.in]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. worksafe.wa.gov.au [worksafe.wa.gov.au]

- 20. file.medchemexpress.com [file.medchemexpress.com]

- 21. lookchem.com [lookchem.com]

A Technical Guide to the Electrophilic and Nucleophilic Reactivity of 2-Amino-6-chloronicotinonitrile

Prepared by: A Senior Application Scientist

Introduction: The Strategic Importance of 2-Amino-6-chloronicotinonitrile

2-Amino-6-chloronicotinonitrile is a highly functionalized pyridine derivative that has emerged as a cornerstone building block in modern synthetic chemistry. Its strategic importance lies in the orthogonal reactivity of its distinct functional groups—an amino group, a chloro substituent, and a nitrile moiety—all arrayed on an electron-deficient pyridine ring. This unique electronic and structural arrangement imparts a versatile chemical personality, allowing it to serve as either a potent nucleophile or a susceptible electrophile depending on the reaction partner and conditions.

For researchers, scientists, and drug development professionals, a deep understanding of this molecule's reactivity is paramount. It enables the rational design of synthetic routes to novel pharmaceuticals, agrochemicals, and functional materials. This guide provides an in-depth analysis of the electronic landscape of 2-amino-6-chloronicotinonitrile, delineating its primary reactive sites and offering field-proven insights into harnessing its dual reactivity.

The Electronic Architecture: A Tug-of-War of Inductive and Mesomeric Effects

The reactivity of 2-amino-6-chloronicotinonitrile is not governed by a single functional group but by the collective electronic interplay of all its components. A thorough analysis of these effects is crucial to predicting its chemical behavior.

-

The Pyridine Ring: The nitrogen atom within the aromatic ring acts as an electron sink, exerting a powerful electron-withdrawing inductive effect (-I). This intrinsically lowers the electron density of the entire ring system compared to benzene, predisposing it to nucleophilic attack.

-

The Amino Group (-NH₂ at C2): This group is a classic example of conflicting electronic influences. It is inductively electron-withdrawing (-I) due to the electronegativity of nitrogen. However, its lone pair of electrons can participate in resonance with the ring, exerting a strong electron-donating mesomeric effect (+M). This +M effect significantly increases electron density at the ortho (C3) and para (C5) positions relative to its point of attachment. In this molecule, the amino group serves as the primary center of basicity and nucleophilicity.

-

The Chloro Group (-Cl at C6): As a halogen, chlorine is strongly electron-withdrawing via the inductive effect (-I). While it possesses lone pairs that can be donated (+M), its mesomeric effect is weak and is overwhelmingly dominated by its inductive pull. This makes the C6 position, to which it is attached, highly electron-deficient and thus a prime target for nucleophiles.

-

The Nitrile Group (-C≡N at C3): The nitrile group is a potent electron-withdrawing group through both inductive (-I) and mesomeric (-M) effects. Its presence further depletes the ring of electron density and enhances the electrophilicity of the carbon atoms, particularly C6.

Synthesis of Effects: The molecule exists in a state of electronic tension. The powerful electron-donating amino group enriches the ring, while the pyridine nitrogen, chloro, and nitrile groups work in concert to withdraw electron density. This dynamic establishes distinct, predictable sites for both electrophilic and nucleophilic reactions.

Visualizing the Reactive Sites

The following diagram illustrates the principal nucleophilic and electrophilic centers of 2-amino-6-chloronicotinonitrile, derived from the electronic analysis.

Caption: Primary nucleophilic (green) and electrophilic (red) sites.

Analysis of Nucleophilic Sites

The presence of electron-rich centers with available lone pairs defines the nucleophilic character of the molecule.

The Amino Group (C2-NH₂): The Primary Nucleophilic Hub

The lone pair on the exocyclic amino nitrogen is the most accessible and reactive nucleophilic site. The +M effect from this group makes it significantly more nucleophilic than the pyridine ring nitrogen.

-

Reactivity Profile: It readily participates in reactions with a wide range of electrophiles.

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary amines.

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can be subsequently displaced.

-

Cyclization: The amino group, often in concert with the adjacent nitrile group, is pivotal in forming fused heterocyclic systems, a common strategy in medicinal chemistry.

-

The Pyridine Ring Nitrogen (N1): A Condition-Dependent Nucleophile

The lone pair of the pyridine nitrogen is also available for reaction. However, its nucleophilicity is attenuated by the inductive effects of the chloro and nitrile groups and its participation in the aromatic system.

-

Reactivity Profile: It primarily reacts with strong electrophiles.

-

Protonation: Acts as a Brønsted-Lowry base, reacting with strong acids.

-

N-Alkylation: Can be alkylated by powerful agents like methyl iodide or dimethyl sulfate to form a pyridinium salt.

-

Analysis of Electrophilic Sites

The electron-withdrawing nature of the substituents and the ring nitrogen creates several electron-deficient centers ripe for nucleophilic attack.

The C6 Carbon: The Epicenter of Electrophilicity

The carbon atom at the C6 position is the molecule's most significant electrophilic site. Its reactivity is the result of a "perfect storm" of electronic factors:

-

Direct Bond to Chlorine: The C-Cl bond is polarized (Cδ+-Clδ-), making the carbon inherently electrophilic.

-

Ortho/Para Activation: It is para to the powerful electron-withdrawing nitrile group and ortho to the ring nitrogen. Both positions are highly activated for Nucleophilic Aromatic Substitution (SNAr).

-

Good Leaving Group: The chloride ion is an excellent leaving group, facilitating the substitution reaction.

-

Reactivity Profile: C6 is highly susceptible to SNAr reactions with a diverse array of nucleophiles, including amines, alkoxides, thiolates, and carbanions. This reaction is a cornerstone of its synthetic utility, allowing for the introduction of virtually any desired side chain at this position.

The Nitrile Carbon (C3-CN): A Site for Addition

The carbon atom of the nitrile group is sp-hybridized and bonded to an electronegative nitrogen, rendering it electrophilic.

-

Reactivity Profile: It can be attacked by strong nucleophiles.

-

Hydrolysis: Can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide.

-

Addition of Organometallics: Grignard reagents or organolithium compounds can add across the C≡N bond to form ketones after hydrolysis.

-

Reduction: Can be reduced to a primary amine using reagents like LiAlH₄.

-

Summary of Reactivity

| Site | Type of Reactivity | Activating Factors | Common Reactions |

| Amino Nitrogen (N of NH₂) | Nucleophilic | Lone pair availability, +M effect | Acylation, Alkylation, Diazotization, Cyclocondensation |

| Pyridine Nitrogen (N1) | Nucleophilic | Lone pair in sp² hybrid orbital | Protonation, N-Alkylation with strong electrophiles |

| C6 Carbon | Electrophilic | -I effect of Cl, -M of CN, -I of ring N, Good leaving group | Nucleophilic Aromatic Substitution (SNAr) with amines, alkoxides, etc. |

| Nitrile Carbon | Electrophilic | Polarization of C≡N bond, -I and -M effects | Hydrolysis, Addition of organometallics, Reduction |

Field-Proven Methodologies: Harnessing Dual Reactivity

The true power of 2-amino-6-chloronicotinonitrile lies in the ability to selectively target its different reactive sites. The choice of reagents and reaction conditions is the key to this control.

Protocol 1: Targeting the Nucleophilic Amino Group (N-Acylation)

This protocol demonstrates the selective acylation of the amino group, leaving the electrophilic C6-Cl bond intact.

-

Objective: To synthesize 2-acetamido-6-chloronicotinonitrile.

-

Methodology:

-

Dissolution: Dissolve 2-amino-6-chloronicotinonitrile (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, typically pyridine or triethylamine (1.1-1.5 eq.), to the solution. This scavenges the HCl byproduct.

-

Electrophile Addition: Cool the mixture to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 eq.) dropwise. The cooling controls the exothermic reaction.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

-

Workup: Quench the reaction with water. Separate the organic layer, wash with dilute aqueous acid (e.g., 1M HCl) to remove excess base, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

-

Causality: The amino group is a much stronger nucleophile than the pyridine nitrogen or the solvent. The use of a non-nucleophilic base prevents competition. The low temperature and controlled addition of the electrophile ensure a selective and high-yielding transformation.

Protocol 2: Targeting the Electrophilic C6-Position (SNAr)

This protocol illustrates the displacement of the chloride at C6, a reaction that leverages the molecule's electrophilic character.

-

Objective: To synthesize 2-amino-6-(phenylamino)nicotinonitrile.

-

Methodology:

-

Reagent Mixture: Combine 2-amino-6-chloronicotinonitrile (1.0 eq.), aniline (1.2 eq.), and a base such as potassium carbonate or cesium carbonate (2.0 eq.) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Heating: Heat the reaction mixture to 80-120 °C. High temperature is required to overcome the activation energy for the SNAr reaction.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).

-

Workup: Cool the reaction mixture to room temperature and pour it into ice water. The product will often precipitate and can be collected by filtration.

-

Purification: If necessary, purify the crude product by recrystallization or column chromatography.

-

-

Causality: The high temperature and polar aprotic solvent are critical. The solvent helps to solvate the cation of the base and stabilize the charged Meisenheimer complex intermediate, which is characteristic of the SNAr mechanism. The base is required to deprotonate the incoming nucleophile (aniline) or to scavenge the HCl formed.

Conclusion

2-Amino-6-chloronicotinonitrile is a molecule of designed duality. Its nucleophilic character is centered on the exocyclic amino group, while its electrophilic nature is most potently expressed at the C6 carbon. By understanding the fundamental electronic principles that govern this reactivity and by making informed choices regarding solvents, temperature, and reagents, the synthetic chemist can unlock the full potential of this versatile scaffold. This guide serves as a foundational resource for professionals seeking to leverage the predictable and powerful chemistry of 2-amino-6-chloronicotinonitrile in the pursuit of novel molecular discovery.

References

- Title: Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.

-

Nucleophilic Aromatic Substitution (SNAr)

- Title: Nucleophilic Arom

- Source: Organic Chemistry, 2nd Ed. (Clayden, Greeves, Warren)

-

URL: [Link]

-

Properties of 2-Amino-6-chloronicotinonitrile

- Title: 2-Amino-6-chloronicotinonitrile

- Source: PubChem, National Center for Biotechnology Inform

-

URL: [Link]

-

Synthesis involving 2-Amino-6-chloronicotinonitrile

- Title: Synthesis and screening of 2-amino-6-aryl nicotinonitriles

-

Source: Google Cloud Vertex AI Search (Note: This is a representative search result pointing to the general area of synthesis involving this class of compounds).[1]

- URL

Sources

The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 2-Amino-6-chloronicotinonitrile

Abstract

The 2-amino-6-chloronicotinonitrile core is a privileged scaffold in modern medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. Its unique electronic properties and structural features make it an ideal starting point for the development of targeted therapeutics, particularly in the realm of kinase inhibition. This in-depth technical guide provides a comprehensive overview of the synthesis, chemical properties, and extensive applications of 2-Amino-6-chloronicotinonitrile in drug discovery and development. We will delve into the causality behind its synthetic routes, explore its role in the design of potent and selective kinase inhibitors, and discuss its emerging applications in other therapeutic areas. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this remarkable heterocyclic scaffold.

Introduction: The Rise of a Privileged Scaffold

The pyridine ring is a cornerstone of many pharmaceuticals, and its substituted derivatives offer a rich landscape for molecular design.[1] Among these, 2-aminopyridine moieties have garnered significant attention for their ability to form key hydrogen bond interactions with biological targets, most notably the hinge region of protein kinases.[2] The strategic incorporation of a chlorine atom at the 6-position and a nitrile group at the 3-position of the 2-aminopyridine core, yielding 2-Amino-6-chloronicotinonitrile, further enhances its utility as a pharmacophore.

The electron-withdrawing nature of the chlorine and nitrile groups modulates the electron density of the pyridine ring, influencing its pKa and reactivity. The chlorine atom also provides a convenient handle for further chemical modifications through cross-coupling reactions, allowing for the exploration of a vast chemical space. The nitrile group can participate in various chemical transformations or act as a hydrogen bond acceptor in ligand-receptor interactions. This unique combination of features has established 2-Amino-6-chloronicotinonitrile as a highly sought-after intermediate in the synthesis of targeted therapies.

Synthesis and Chemical Reactivity: A Scientist's Perspective

The efficient and scalable synthesis of 2-Amino-6-chloronicotinonitrile is paramount for its widespread use in drug discovery programs. Several synthetic strategies have been developed, with the choice of route often depending on the availability of starting materials and the desired scale of production.

Common Synthetic Routes

A prevalent and practical approach to synthesize 2-Amino-6-chloronicotinonitrile involves the amination of a pre-existing 2,6-dichloronicotinonitrile. This method is favored for its directness and relatively high yields.

Conceptual Synthetic Workflow:

Caption: General workflow for the synthesis of 2-Amino-6-chloronicotinonitrile.

The core of this transformation lies in the nucleophilic aromatic substitution (SNAr) reaction, where an ammonia source displaces one of the chlorine atoms on the pyridine ring. The regioselectivity of this reaction, favoring substitution at the 2-position over the 6-position, is influenced by the electronic effects of the nitrile group.

Detailed Experimental Protocol: Synthesis of 2-Amino-6-chloronicotinonitrile

This protocol is a representative example and may require optimization based on specific laboratory conditions and available reagents.

Objective: To synthesize 2-Amino-6-chloronicotinonitrile from 2,6-dichloronicotinonitrile.

Materials:

-

2,6-Dichloronicotinonitrile

-

Aqueous ammonia (28-30%)

-

1,4-Dioxane

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a sealed pressure vessel, dissolve 2,6-dichloronicotinonitrile (1.0 eq) in 1,4-dioxane.

-

Amination: Add aqueous ammonia (5-10 eq) to the solution.

-

Heating: Seal the vessel and heat the reaction mixture at 100-120 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.

-

Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer, and wash it with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford pure 2-Amino-6-chloronicotinonitrile.

Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry. The expected molecular weight for C6H4ClN3 is approximately 153.57 g/mol .[3]

The Kinase Inhibitor Powerhouse: A Scaffold for Targeted Cancer Therapy

The 2-aminopyridine scaffold is a well-established "hinge-binder" in the design of ATP-competitive kinase inhibitors. The amino group and the adjacent pyridine nitrogen form a bidentate hydrogen bond interaction with the backbone of the kinase hinge region, mimicking the adenine portion of ATP.[2] 2-Amino-6-chloronicotinonitrile provides a robust framework to build upon this interaction and achieve high potency and selectivity.

Mechanism of Action: Targeting the ATP-Binding Site

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] Kinase inhibitors that target the ATP-binding site are a major class of anticancer drugs.

Caption: Binding mode of 2-aminopyridine-based kinase inhibitors.

The 2-amino group acts as a hydrogen bond donor, while the pyridine nitrogen acts as a hydrogen bond acceptor, forming a stable complex with the kinase hinge. The chlorine at the 6-position serves as a key attachment point for introducing various substituents that can extend into other regions of the ATP-binding site, thereby enhancing potency and selectivity for a specific kinase.

Structure-Activity Relationship (SAR) and Bioisosteric Replacement

Medicinal chemists extensively utilize Structure-Activity Relationship (SAR) studies to optimize the properties of lead compounds. For derivatives of 2-Amino-6-chloronicotinonitrile, the focus is often on modifying the 6-position.

Key SAR Insights:

-

Substitution at the 6-position: Replacing the chlorine atom with various aryl or heteroaryl groups via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) can significantly impact potency and selectivity. The choice of the substituent is guided by the specific topology of the target kinase's active site.

-

Bioisosteric Replacement: The nitrile group can be replaced with other small, electron-withdrawing groups to fine-tune the electronic properties and pharmacokinetic profile of the molecule. Bioisosterism is a powerful strategy in drug design where a functional group is replaced by another with similar physical and chemical properties to improve efficacy, reduce toxicity, or alter pharmacokinetics.[5][6] For instance, a carboxamide group could be a bioisostere for the nitrile group.

Case Studies: Successful Kinase Inhibitors Derived from the 2-Aminopyridine Scaffold

The versatility of the 2-aminopyridine scaffold is evident in the numerous kinase inhibitors that have been developed. While not all directly start from 2-Amino-6-chloronicotinonitrile, the principles of their design are highly relevant.

| Kinase Target | Example Compound Class | Reported IC50 Values | Therapeutic Area |

| ALK | 2-aminopyridine derivatives | ~40 nM | Cancer |

| JAK2 | 2-aminopyridine derivatives | 3 nM | Cancer, Inflammatory Diseases |

| CDK9/HDAC | 2-aminopyridine derivatives | CDK9: 88.4 nM, HDAC1: 168.9 nM | Cancer |

| CDK8 | 2-aminopyridine derivatives | 46 nM | Cancer |

| CHK2 | 5-(Hetero)aryl-3-(4-carboxamidophenyl)-2-aminopyridines | Potent inhibitors | Cancer |

Table 1: Examples of Kinase Inhibitors Based on the 2-Aminopyridine Scaffold. [2][7][8][9]

Beyond Kinase Inhibition: Exploring New Therapeutic Horizons

While the application of 2-Amino-6-chloronicotinonitrile in the development of kinase inhibitors is well-established, its utility extends to other therapeutic areas. The inherent biological activity of the 2-aminopyridine core and the synthetic handles it provides make it an attractive starting point for a variety of drug discovery campaigns.

Antimicrobial and Antiviral Agents

Derivatives of 2-aminonicotinonitrile have shown promising antimicrobial activity.[10] The scaffold can be elaborated to interact with essential microbial enzymes or cellular components. The development of novel antimicrobial agents is a critical area of research due to the rise of antibiotic resistance.

Furthermore, the 2-aminopyridine scaffold is being explored for the development of antiviral agents. The ability to introduce diverse functionalities allows for the design of molecules that can interfere with viral replication, entry, or other essential processes.[11][12][13]

Anti-inflammatory Agents

Chronic inflammation is implicated in a wide range of diseases. The 2-aminopyridine scaffold has been incorporated into molecules designed to modulate inflammatory pathways. For example, derivatives have been synthesized and evaluated as inhibitors of enzymes involved in the inflammatory response, such as cyclooxygenases (COX).[14][15][16][17]

A2A Adenosine Receptor Antagonists